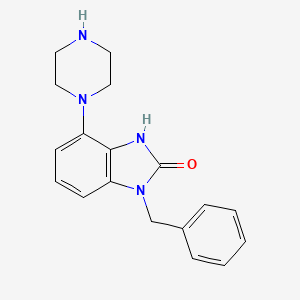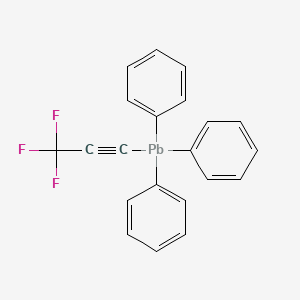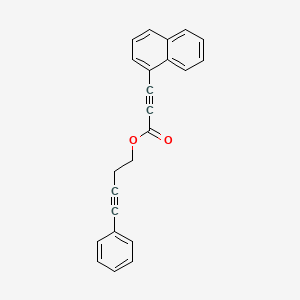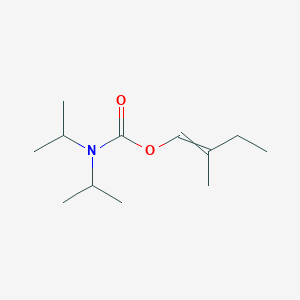![molecular formula C14H4Br10S B12610315 1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene) CAS No. 880486-18-0](/img/structure/B12610315.png)
1,1'-[Sulfanediylbis(methylene)]bis(pentabromobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Sulfanediylbis(methylene)]bis(pentabromobenzene) is a chemical compound known for its unique structure and properties. It is characterized by the presence of a sulfanediyl group linking two methylene groups, each of which is attached to a pentabromobenzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Sulfanediylbis(methylene)]bis(pentabromobenzene) typically involves the reaction of pentabromobenzene with a sulfanediyl-containing reagent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Sulfanediylbis(methylene)]bis(pentabromobenzene) may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1,1’-[Sulfanediylbis(methylene)]bis(pentabromobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one or more bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
1,1’-[Sulfanediylbis(methylene)]bis(pentabromobenzene) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 1,1’-[Sulfanediylbis(methylene)]bis(pentabromobenzene) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to proteins, enzymes, or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,1’-[Sulfanediylbis(methylene)]bis(pentabromobenzene) include:
- 1,1’-[Sulfanediylbis(methylene)]bis(4-fluorobenzene)
- 1,1’-[Sulfanediylbis(methylene)]bis(4-nitrobenzene)
- 1,1’-[Sulfanediylbis(methylene)]bis(2,5-dimethylbenzene)
Uniqueness
1,1’-[Sulfanediylbis(methylene)]bis(pentabromobenzene) is unique due to its pentabromobenzene rings, which impart distinct chemical and physical properties. These properties make it suitable for specific applications, such as flame retardancy and advanced material synthesis, where other similar compounds may not be as effective .
Properties
CAS No. |
880486-18-0 |
|---|---|
Molecular Formula |
C14H4Br10S |
Molecular Weight |
1003.3 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-[(2,3,4,5,6-pentabromophenyl)methylsulfanylmethyl]benzene |
InChI |
InChI=1S/C14H4Br10S/c15-5-3(6(16)10(20)13(23)9(5)19)1-25-2-4-7(17)11(21)14(24)12(22)8(4)18/h1-2H2 |
InChI Key |
SGUMBHCVKUDKJP-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(C(=C(C(=C1Br)Br)Br)Br)Br)SCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}glycyl-L-cysteinyl-L-alanylglycine](/img/structure/B12610240.png)


![4-(5-Bromo-1H-indol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B12610254.png)

![1-[2-(4-Methoxyphenoxy)ethyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12610261.png)
![3-{2-[4-(Phenylethynyl)phenoxy]acetamido}benzoic acid](/img/structure/B12610265.png)

![Phenol, 3-[[[5-(2,4-dimethoxy-5-pyrimidinyl)-3-pyridinyl]amino]methyl]-](/img/structure/B12610274.png)


![3-[1-(4-Bromoanilino)ethylidene]oxolan-2-one](/img/structure/B12610306.png)


